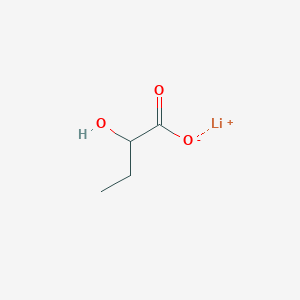
Lithium 2-hydroxybutanoate
Übersicht
Beschreibung
Lithium 2-hydroxybutanoate: is an organic lithium salt with the molecular formula C4H7LiO3 and a molecular weight of 110.04 g/mol . It is a crystalline powder that is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium 2-hydroxybutanoate can be synthesized through the neutralization of 2-hydroxybutanoic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, followed by evaporation to obtain the crystalline product .
Industrial Production Methods: Industrial production of this compound involves similar neutralization reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pH to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lithium 2-hydroxybutanoate is used as a reagent in organic synthesis, particularly in the preparation of other lithium-containing compounds .
Biology: In biological research, it is used to study metabolic pathways involving lithium ions and their effects on cellular processes .
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic effects, particularly in the context of lithium’s known benefits in treating mood disorders .
Industry: In industrial applications, it is used in the production of specialty chemicals and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of lithium 2-hydroxybutanoate involves its dissociation into lithium ions and 2-hydroxybutanoate ions in solution. The lithium ions can interact with various molecular targets, including enzymes and neurotransmitter systems. For example, lithium ions are known to inhibit glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase, which are involved in cellular signaling pathways . These interactions can lead to changes in neurotransmitter levels and other cellular processes, contributing to its effects .
Vergleich Mit ähnlichen Verbindungen
- Lithium 2-hydroxybutyrate
- Lithium stearate
- Lithium acetate
Comparison: Lithium 2-hydroxybutanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to lithium stearate and lithium acetate, this compound has a different solubility profile and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
IUPAC Name |
lithium;2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Li/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILZBARDXHWUSX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635755 | |
| Record name | Lithium 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381716-41-2 | |
| Record name | Lithium 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















